molecular formula C15H23NO B14401961 5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol CAS No. 88141-57-5

5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol

Cat. No.: B14401961
CAS No.: 88141-57-5
M. Wt: 233.35 g/mol
InChI Key: PTHZFBQBUICLEF-UHFFFAOYSA-N
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Description

5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol is an organic compound that belongs to the class of alcohols and amines It features a cyclohexane ring substituted with a phenyl group, an isopropylamino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions or through the use of hydroxylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: These are used to control reaction conditions such as temperature, pressure, and reaction time.

    Catalysts: Catalysts like Lewis acids or transition metal complexes may be employed to enhance reaction efficiency.

    Purification: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The phenyl and amino groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Secondary or tertiary amines, alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol involves:

    Molecular targets: The compound may interact with specific enzymes, receptors, or other proteins.

    Pathways: It can modulate biochemical pathways, leading to various physiological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple alcohol with a cyclohexane ring.

    Phenylcyclohexane: A compound with a phenyl group attached to a cyclohexane ring.

    Isopropylamine: A simple amine with an isopropyl group.

Uniqueness

5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88141-57-5

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

5-phenyl-2-(propan-2-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-11(2)16-14-9-8-13(10-15(14)17)12-6-4-3-5-7-12/h3-7,11,13-17H,8-10H2,1-2H3

InChI Key

PTHZFBQBUICLEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCC(CC1O)C2=CC=CC=C2

Origin of Product

United States

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